2-Azido-1-fluoro-3-nitrobenzene
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Overview
Description
2-Azido-1-fluoro-3-nitrobenzene is an organic compound with a unique chemical structure, characterized by the presence of azido, fluoro, and nitro functional groups on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1-fluoro-3-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 1-fluoro-2-nitrobenzene to introduce the nitro group. This is followed by a diazotization reaction, where the amino group is converted to a diazonium salt, which is then treated with sodium azide to form the azido group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety protocols, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic aromatic substitution reactions, often facilitated by the electron-withdrawing nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Photochemical Reactions: The azido group can generate nitrenes upon exposure to UV light, which can then insert into various chemical bonds.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group via diazotization.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reducing the nitro group.
UV Light: For photochemical reactions involving the azido group.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Nitrene Insertion Products: From photochemical reactions of the azido group.
Scientific Research Applications
2-Azido-1-fluoro-3-nitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocycles and other complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling and immobilizing biomolecules.
Industry: Utilized in materials science for surface modification and the creation of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-azido-1-fluoro-3-nitrobenzene primarily involves the generation of reactive intermediates, such as nitrenes, upon activation. These intermediates can insert into various chemical bonds, facilitating the formation of new covalent linkages. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or surface modification .
Comparison with Similar Compounds
Similar Compounds
2-Fluoronitrobenzene: Similar structure but lacks the azido group.
1-Azido-3-fluoro-2-nitrobenzene: An isomer with different positions of the functional groups.
Uniqueness
2-Azido-1-fluoro-3-nitrobenzene is unique due to the combination of azido, fluoro, and nitro groups on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C6H3FN4O2 |
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Molecular Weight |
182.11 g/mol |
IUPAC Name |
2-azido-1-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C6H3FN4O2/c7-4-2-1-3-5(11(12)13)6(4)9-10-8/h1-3H |
InChI Key |
WVGYBKWAKRGUDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
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